molecular formula C5H9N3S2 B1612356 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine CAS No. 642092-87-3

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine

Cat. No.: B1612356
CAS No.: 642092-87-3
M. Wt: 175.3 g/mol
InChI Key: DUIDUDBKDBJDFG-UHFFFAOYSA-N
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Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine is an organic compound with the CAS Registry Number 642092-87-3 . It is a solid with the molecular formula C 5 H 9 N 3 S 2 and a molecular weight of 175.28 g/mol . The structure of the compound features a 5-methyl-1,3,4-thiadiazole ring, a heterocycle known for its diverse biological activities and utility in material science, linked via a thioether bridge to an ethanamine chain . This primary amine functional group provides a handle for further chemical derivatization, making the compound a valuable building block (BB) or synthetic intermediate in medicinal chemistry and drug discovery research . For instance, it can serve as a precursor to more complex molecules such as N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine or salt forms like the {2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride, which are also available for research purposes . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. It is supplied as a research chemical and is intended for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. All buyers confirm they are fully licensed and/or have all necessary permissions to purchase and use this material.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-4-7-8-5(10-4)9-3-2-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIDUDBKDBJDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570306
Record name 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642092-87-3
Record name 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 642092-87-3
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Preparation Methods

General Synthetic Route

The synthesis of this compound is typically achieved through the alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent bearing an amino group. The most common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the thiol sulfur on the alkyl halide, yielding the target ethanamine derivative (see Table 1 for reaction conditions).

Step Reactants Conditions Product Yield (%)
1 5-Methyl-1,3,4-thiadiazole-2-thiol + 2-chloroethylamine hydrochloride Base (NaOH), solvent (e.g., ethanol or water), reflux or room temperature This compound 60-85

This method allows for straightforward synthesis with moderate to good yields and is amenable to scale-up for industrial production using continuous flow reactors and optimized reaction parameters to improve purity and yield.

Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol Intermediate

The key intermediate, 5-methyl-1,3,4-thiadiazole-2-thiol, is commonly synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. A typical approach includes:

  • Reaction of methyl-substituted thiosemicarbazides with dehydrating agents or acid catalysts to induce ring closure forming the 1,3,4-thiadiazole ring.
  • The cyclization is often carried out in refluxing acidic media such as acetic acid or hydrochloric acid to promote ring formation.

This intermediate is then isolated and purified for subsequent alkylation steps.

Alternative Synthetic Approaches

Other synthetic routes reported for related thiadiazole derivatives include:

  • The Sommelet reaction for formylation of 1,3,4-thiadiazole derivatives, which can be adapted to introduce functional groups at the 5-position before alkylation.
  • Hydrazinolysis of ester-functionalized thiadiazole derivatives to yield hydrazides, which can be further transformed into thiadiazole-containing amines via heterocyclization and substitution reactions.

While these methods are more complex, they provide versatility for structural modifications around the thiadiazole core.

Detailed Research Findings

Reaction Optimization

  • The alkylation step requires careful control of pH and temperature to avoid side reactions such as over-alkylation or decomposition of the thiadiazole ring.
  • Use of sodium hydroxide as a base in aqueous or alcoholic solvents facilitates deprotonation of the thiol and promotes nucleophilic attack on the alkyl halide.
  • Reaction times vary from several hours at reflux to overnight at room temperature depending on solvent and reactant concentrations.

Characterization of the Product

  • The synthesized this compound is characterized by spectroscopic methods including ^1H-NMR, IR, and mass spectrometry.
  • ^1H-NMR spectra typically show signals corresponding to the methyl group on the thiadiazole ring, the methylene protons adjacent to sulfur, and the amino protons of the ethanamine side chain.
  • IR spectra confirm the presence of characteristic functional groups such as C=N, C–S, and NH_2 stretching bands.

Comparative Reactivity

  • Studies on related thiadiazole derivatives indicate that heterocyclic thiosemicarbazides exhibit higher reactivity in cyclization steps compared to aromatic analogs, which may influence the efficiency of intermediate formation.
  • The presence of the methyl substituent at the 5-position may affect the electronic properties of the thiadiazole ring, potentially impacting the nucleophilicity of the thiol sulfur and thus the alkylation step.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Outcome/Notes
Formation of 5-methyl-1,3,4-thiadiazole-2-thiol Cyclization of methyl-substituted thiosemicarbazide in acidic medium Key intermediate for alkylation
Alkylation with 2-chloroethylamine hydrochloride NaOH base, reflux or room temperature, solvent (ethanol/water) Formation of target ethanamine derivative, 60-85% yield
Purification Recrystallization or chromatography High purity product for research use
Characterization ^1H-NMR, IR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine has been investigated for its potential as:

  • Antimicrobial Agents : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Agents : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound is particularly noted for its role as a urease inhibitor , which is crucial in treating infections caused by urease-producing bacteria like Helicobacter pylori. By binding to the active site of the urease enzyme, it prevents the conversion of urea into ammonia and carbon dioxide, thereby inhibiting bacterial growth.

Agriculture

In agricultural chemistry, this compound serves as an intermediate in synthesizing agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens.

Synthetic Route Overview

StepDescription
1Reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an alkylating agent.
2Using purification techniques such as recrystallization or chromatography to isolate the product.

Biological Activities

Research indicates that compounds with thiadiazole rings often demonstrate various biological activities:

Activity TypeDescription
AntimicrobialEffective against certain bacterial strains.
AnticancerPotential to inhibit cancer cell growth.
Anti-inflammatoryModulates inflammatory responses.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial properties against E. coli and S. aureus.
  • Urease Inhibition : Research published in pharmacological journals highlighted the compound's mechanism as a urease inhibitor and its implications for treating gastrointestinal infections .
  • Synthesis Optimization : Recent advancements in synthetic methods have improved yield and purity using continuous flow reactors and optimized reaction conditions .

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori . The compound’s thiol group plays a significant role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share structural similarities with 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine, differing in substituents, linkage types, or heterocyclic cores:

Compound Name Core Heterocycle Substituents/Linkage Key Functional Groups Reference
This compound (Target) 1,3,4-Thiadiazole 5-Methyl; thioether-linked ethanamine -NH₂ (primary amine)
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide 1,3,4-Thiadiazole 5-Methyl; thioether-linked pyridine-sulfonamide -SO₂NH₂ (sulfonamide)
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide 1,3,4-Thiadiazole 5-Methyl; thioether-linked N-methyl-N-phenylacetamide -CO-NR₂ (tertiary amide)
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 1,3,4-Thiadiazole 4-Methoxyphenyl; methanamine -NH₂ (primary amine, hydrochloride salt)
2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine 1,3-Thiazole Dimethylaminomethyl; thioether-linked ethanamine -NH₂ (primary amine), -N(CH₃)₂
2-(4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid 1,3,4-Thiadiazole Phenylamino; thioether-linked triazole and ethanoic acid -COOH (carboxylic acid)
Solubility and Lipophilicity
  • The target compound ’s primary amine (-NH₂) enhances water solubility, particularly in acidic conditions (as a protonated ammonium salt). Its logP is estimated to be moderate (~1.5–2.5) due to the polar thiadiazole and amine groups.
  • 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide : The sulfonamide group increases polarity, but the pyridine ring may reduce solubility in aqueous media compared to the target compound .
  • N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide : The tertiary amide and phenyl group increase lipophilicity (logP ~2.5–3.5), reducing water solubility .
  • [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride : The hydrochloride salt improves solubility in polar solvents, while the methoxyphenyl group adds moderate lipophilicity .

Biological Activity

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine, a derivative of thiadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their potential applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting urease enzymes. This inhibition is crucial for managing infections caused by urease-producing bacteria such as Helicobacter pylori. The compound binds to the active site of urease, preventing the conversion of urea into ammonia and carbon dioxide.

Biological Activities

Research indicates that compounds containing thiadiazole rings exhibit a variety of biological activities. The specific activities attributed to this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and HeLa cells .
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of urease-producing bacteria,
AnticancerCytotoxic effects on cancer cell lines ,
Anti-inflammatoryPotential reduction in inflammatory markers ,

Case Study 1: Anticancer Activity

A study evaluating the anticancer activity of thiadiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with IC50 values lower than conventional chemotherapeutics like sorafenib . Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase.

Case Study 2: Urease Inhibition

Another study focused on the compound's mechanism as a urease inhibitor. It demonstrated that this compound effectively inhibited urease activity in vitro, which is critical for treating infections caused by Helicobacter pylori .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., S-H stretches at ~2500 cm1^{-1} in thiol intermediates) .
  • 1^1H/13^{13}C NMR : Resolves substituent effects (e.g., methyl groups on thiadiazole at δ 2.45–2.51 ppm) .
  • Chromatography-mass spectrometry (LC-MS) : Detects byproducts and confirms molecular weight .

How are reaction conditions optimized for higher yields in thiadiazole-based syntheses?

Advanced
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols .
  • Temperature control : Reflux in methanol (60–80°C) improves cyclization efficiency .
  • Catalyst use : Bases like K2_2CO3_3 facilitate deprotonation of thiols, achieving yields up to 77% .

What functionalization strategies modify the thiadiazole core for enhanced bioactivity?

Basic
Common modifications include:

  • S-alkylation : Introducing alkyl/aryl groups via Michael addition or SN2 reactions .
  • Salt formation : Reacting with inorganic bases (e.g., NaOH) or organic amines (e.g., morpholine) to improve solubility .
  • Diazotization : Generating azo derivatives for dye applications or antimicrobial testing .

How can molecular docking resolve contradictions in reported biological activity data?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are addressed by:

  • Targeted docking : Simulating interactions with enzymes (e.g., dihydrofolate reductase) to identify binding affinities .
  • Free energy calculations : Comparing ΔG values to prioritize derivatives with stronger target binding (e.g., sodium salts showing higher interaction energies) .

What role does elemental analysis play in assessing synthetic purity?

Basic
Elemental analysis (C, H, N, S) confirms stoichiometric ratios. For example:

ElementCalculated (%)Found (%)
C41.3541.49
N24.1124.05
Deviations >0.3% indicate impurities requiring column chromatography .

How does molecular modeling guide the selection of derivatives for in vitro studies?

Q. Advanced

  • ADMET prediction : Tools like Pass Online® assess bioavailability and toxicity .
  • Pharmacophore mapping : Aligns substituents (e.g., methyl groups) with hydrophobic pockets of target proteins .
  • Dynamics simulations : Evaluates conformational stability under physiological conditions .

What analytical challenges arise in characterizing thiadiazole salts, and how are they mitigated?

Q. Advanced

  • Hygroscopicity : Sodium/potassium salts require dry handling and FTIR to detect moisture .
  • Polymorphism : X-ray crystallography (e.g., WinGX/ORTEP) resolves crystal packing differences affecting solubility .

How are conflicting spectral data (e.g., NMR shifts) reconciled during structure elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., CH2_2 groups near sulfur) .
  • Isotopic labeling : 15^{15}N or 33^{33}S isotopes clarify ambiguous coupling patterns in complex derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine
Reactant of Route 2
Reactant of Route 2
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine

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